alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
Brand Name: Vulcanchem
CAS No.: 60871-05-8
VCID: VC18429005
InChI: InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18)
SMILES:
Molecular Formula: C15H12N6O3
Molecular Weight: 324.29 g/mol

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide

CAS No.: 60871-05-8

Cat. No.: VC18429005

Molecular Formula: C15H12N6O3

Molecular Weight: 324.29 g/mol

* For research use only. Not for human or veterinary use.

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide - 60871-05-8

Specification

CAS No. 60871-05-8
Molecular Formula C15H12N6O3
Molecular Weight 324.29 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide
Standard InChI InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18)
Standard InChI Key UJLHDEXRNCZGJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Benzimidazole nucleus: A bicyclic system comprising fused benzene and imidazole rings, known for its planar geometry and hydrogen-bonding capabilities.

  • 2-Nitrophenylazo group: An azo (-N=N-) linkage connecting the benzimidazole core to a nitro-substituted aromatic ring, introducing electron-withdrawing properties and redox activity.

  • Acetamide side chain: A carboxamide group at the 2-position of the benzimidazole, enhancing solubility and enabling hydrogen-bond interactions with biological targets .

The conjugation of these groups creates a π\pi-electron delocalized system, as evidenced by its ultraviolet-visible (UV-Vis) absorption maxima in the 400–500 nm range, typical for azo-aromatic compounds .

Physicochemical Properties

Critical parameters include:

PropertyValueMethod/Source
Molecular Weight324.294 g/molCalculated
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3Experimental
Boiling Point603.8±55.0C603.8 \pm 55.0^\circ \text{C}Estimated
LogP3.41Computational
Vapor Pressure0.0±1.7mmHg0.0 \pm 1.7 \, \text{mmHg}Predicted

The high LogP value suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The nitro group contributes to electron-deficient character, making the compound susceptible to reduction under physiological conditions .

Synthesis and Structural Optimization

Structural Analogues and Bioactivity

Structurally similar compounds exhibit notable pharmacological profiles:

  • Compound 129: A 2-(piperidin-4-yl)-1H-benzimidazole derivative showing potent TNF-α inhibition (IC50=1.87μM\text{IC}_{50} = 1.87 \, \mu\text{M}) and anti-inflammatory activity surpassing ibuprofen .

  • Compound 213: A 2-(4-nitrobenzyl)-1H-benzimidazole with xanthine oxidase inhibitory activity (IC50=12.30μg/ml\text{IC}_{50} = 12.30 \, \mu\text{g/ml}), highlighting the nitro group’s role in enzyme interaction .

These findings suggest that alpha-[(2-nitrophenyl)azo]-1H-benzimidazole-2-acetamide may similarly target inflammatory mediators or redox enzymes, though empirical validation is needed.

Challenges and Future Directions

Synthetic Hurdles

Current limitations include:

Advances in flow chemistry or enzymatic catalysis could mitigate these issues.

Unresolved Mechanistic Questions

Key unknowns include:

  • Target Identification: Whether the compound interacts with COX-2, NOS, or novel receptors.

  • Metabolic Stability: Susceptibility to nitroreductases in vivo, which could convert the nitro group to cytotoxic amines.

High-throughput screening and molecular docking studies are urgently needed to address these gaps.

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